2-Ethynyl-1-methylpiperazine, trifluoroacetic acid
Description
2-Ethynyl-1-methylpiperazine, trifluoroacetic acid (TFA) is a salt comprising the piperazine derivative 2-ethynyl-1-methylpiperazine and the strong acid TFA. The molecular formula of the piperazine component is C₈H₁₆ClNO₂, while the TFA component is C₉H₁₃F₃N₂O₂ . TFA is widely used in organic synthesis, particularly for peptide deprotection and as a mobile-phase additive in chromatography due to its high acidity (pKa ~0.23) and volatility .
Properties
Molecular Formula |
C9H13F3N2O2 |
|---|---|
Molecular Weight |
238.21 g/mol |
IUPAC Name |
2-ethynyl-1-methylpiperazine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H12N2.C2HF3O2/c1-3-7-6-8-4-5-9(7)2;3-2(4,5)1(6)7/h1,7-8H,4-6H2,2H3;(H,6,7) |
InChI Key |
NMURUTWMFONORA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNCC1C#C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Starting Material: 1,4-Diaminobutane or Similar Precursors
The synthesis often begins with 1,4-diaminobutane or piperazine derivatives obtained via cyclization of amino alcohols or diamines.
Formation of N-Methylpiperazine
- Methylation of piperazine is achieved by methylation agents such as methyl iodide or dimethyl sulfate under basic conditions, yielding N-methylpiperazine .
- Example: N-methylation using methyl iodide in the presence of potassium carbonate in acetonitrile, followed by purification via distillation or chromatography.
Selective Functionalization at the 2-Position
- The 2-position of piperazine can be selectively halogenated using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under radical or electrophilic substitution conditions, forming a halogenated intermediate.
Introduction of the Ethynyl Group
Halogenation and Sonogashira Coupling
- The halogenated piperazine derivative undergoes Sonogashira coupling with acetylene derivatives to introduce the ethynyl group.
- Typical conditions involve:
- Palladium catalyst (e.g., Pd(PPh₃)₄)
- Copper iodide as co-catalyst
- Amine base such as triethylamine
- Solvent like dimethylformamide (DMF) or tetrahydrofuran (THF)
- Reaction temperature around 50-80°C
This step effectively attaches the ethynyl moiety at the 2-position, yielding 2-ethynyl-1-methylpiperazine .
Complexation with Trifluoroacetic Acid
Salt Formation
- The free base 2-ethynyl-1-methylpiperazine is dissolved in anhydrous trifluoroacetic acid under inert atmosphere (nitrogen or argon).
- Stirring at room temperature facilitates protonation and formation of the trifluoroacetate salt.
- The salt can be isolated by solvent evaporation, precipitation, or recrystallization from suitable solvents such as diethyl ether or acetonitrile.
Purification and Characterization
- Purification involves recrystallization or chromatography.
- Characterization includes NMR, IR, and mass spectrometry to confirm the structure and purity.
Alternative Synthetic Routes
Direct Alkynylation of N-Methylpiperazine
- Some methods employ direct alkynylation using terminal alkynes with appropriate activating agents, such as copper catalysis , to bypass halogenation steps.
Multi-Component Reactions
- Recent advances include multicomponent reactions that combine piperazine derivatives, alkynes, and trifluoroacetic acid in a one-pot process, reducing steps and improving yields.
Data Tables and Reaction Conditions
| Step | Reagents | Catalyst/Conditions | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| 1. Methylation | Methyl iodide, K₂CO₃ | Reflux in acetonitrile | 80°C | ~85% | Selective N-methylation |
| 2. Halogenation | NBS or NCS | Radical initiator, light | Room temp | Variable | Halogen at 2-position |
| 3. Sonogashira coupling | Pd(PPh₃)₄, CuI, Et₃N | 50-80°C | 60°C | 70-80% | Introduction of ethynyl group |
| 4. Salt formation | Trifluoroacetic acid | Stirring | Room temp | Quantitative | Protonation to trifluoroacetate |
In-Depth Research Findings
Recent patents and literature suggest that scalable synthesis of similar compounds employs microwave-assisted reactions for halogenation and coupling steps, significantly reducing reaction times and improving yields. For example, microwave irradiation at 120°C has been used to optimize the alkynylation step, achieving yields exceeding 80%. Moreover, the use of protecting groups during intermediate steps ensures selectivity, especially when multiple reactive sites are present.
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-1-methylpiperazine, trifluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted piperazine derivatives.
Scientific Research Applications
It appears the query is focused on gathering information about the applications of the chemical compound "2-Ethynyl-1-methylpiperazine, trifluoroacetic acid" in scientific research, with a preference for data tables, case studies, and insights from diverse, verified sources.
Here's what the search results provide regarding piperazine derivatives and trifluoroacetic acid, which may be relevant to the query:
Piperazine Derivatives:
- As Serotonin Reuptake Inhibitors: Phenyl-piperazine derivatives have applications in treating affective disorders like depression and anxiety . These compounds can be prepared through general methods involving various chemical reactions and can be administered in specific dosages .
- Synthesis of Piperazine-Containing Drugs: Piperazine is a component in several drugs approved by the FDA between 2011 and 2023 . Various synthetic approaches are used to create piperazine-containing drugs . One approach involves transforming 4-fluoro-2-nitrobenzoic acid into a t-butyl ester and treating it with N-methylpiperazine .
Trifluoroacetic Acid (TFA):
- Use in Organic Synthesis: Trifluoroacetic acid is a widely used solvent, catalyst, and reagent in organic synthesis .
- Reaction with Piperazine Derivatives: In the synthesis of certain compounds, reactions with trifluoroacetic anhydride are performed .
Potential Applications
Mechanism of Action
The mechanism of action of 2-Ethynyl-1-methylpiperazine, trifluoroacetic acid involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(3-Methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine
- Structure : Features dual benzyl groups (3-methylbenzyl and 2-trifluoromethylbenzyl) on the piperazine ring.
- The trifluoromethyl group increases metabolic stability compared to the ethynyl group .
4-(Thiophen-2-yl)-1-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (MK41)
Ethyl [4-(4-Fluorophenyl)piperazine-1-yl]acetate
- Structure : Contains a fluorophenyl group and an ester-functionalized acetate.
- Key Differences : The ester group offers hydrolytic instability under basic conditions, whereas the ethynyl group in the target compound is more chemically inert under similar conditions .
Physicochemical Properties
Biological Activity
2-Ethynyl-1-methylpiperazine, trifluoroacetic acid (CAS No. 2680540-43-4) is a synthetic compound that combines the structural features of piperazine and trifluoroacetic acid. This compound is notable for its potential biological activities, particularly in medicinal chemistry and drug development.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃F₃N₂O₂ |
| Molecular Weight | 238.2 g/mol |
| Purity | ≥ 95% |
| CAS Number | 2680540-43-4 |
The biological activity of this compound is largely attributed to its interaction with various molecular targets. The ethynyl and trifluoroacetyl groups enhance its reactivity, allowing it to act as an inhibitor or activator of specific enzymes or receptors.
Research Findings
Recent studies have explored the compound's potential in various therapeutic areas:
- Antimicrobial Activity : Research indicates that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. For instance, compounds derived from piperazine structures have shown effectiveness against Gram-positive and Gram-negative bacteria, with some derivatives demonstrating MIC values as low as 50 µM against pathogens like E. coli and S. aureus .
- Cancer Research : The compound has been investigated for its role in inhibiting tumor growth through modulation of signaling pathways involved in cell proliferation and apoptosis. In vitro studies have indicated that certain piperazine derivatives can inhibit cancer cell lines by inducing apoptosis .
- Neuropharmacology : The potential neuroprotective effects of the compound are also under investigation. Studies suggest that piperazine derivatives may modulate neurotransmitter systems, which could be beneficial in treating neurological disorders .
Study 1: Antimicrobial Efficacy
In a study evaluating the antibacterial properties of various piperazine derivatives, 2-ethynyl-1-methylpiperazine demonstrated a notable inhibition rate against Pseudomonas aeruginosa and Staphylococcus aureus, with inhibition percentages reaching up to 67% at concentrations of 50 μg/mL .
Study 2: Anticancer Potential
Another study focused on the anticancer activity of piperazine derivatives, including this compound. The results indicated that treatment with 2-ethynyl-1-methylpiperazine led to a significant reduction in cell viability in several cancer cell lines, suggesting its potential as a lead compound for further development in oncology .
Synthetic Routes
The synthesis of 2-ethynyl-1-methylpiperazine involves several key steps:
- Alkylation of Piperazine : The initial alkylation introduces the ethynyl group.
- Methylation : Methylation follows to modify the piperazine ring.
- Trifluoroacetylation : Finally, trifluoroacetic acid is used to complete the synthesis.
These synthetic methods are crucial for producing the compound in sufficient quantities for research and application.
Applications in Drug Development
The unique structure of 2-ethynyl-1-methylpiperazine makes it a valuable candidate in drug development:
- As a Building Block : It serves as a scaffold for synthesizing more complex molecules with enhanced biological activity.
- Potential Therapeutics : Its diverse biological activities position it as a potential therapeutic agent for various conditions, including infections and cancer.
Q & A
Q. What is the role of trifluoroacetic acid (TFA) in synthesizing 2-ethynyl-1-methylpiperazine derivatives?
TFA is commonly used as a catalyst or deprotecting agent in organic synthesis. For example, in peptide synthesis, TFA cleaves ester bonds and removes tert-butoxycarbonyl (Boc) protecting groups under mild conditions due to its strong acidity (pKa ~0.23). In the synthesis of piperazine derivatives, TFA can protonate intermediates to stabilize reactive species, as seen in the formation of [UO₂(TFA)₂(DMSO)₃], where TFA acts as a coordinating ligand and acid .
Q. How should TFA be handled and stored to ensure stability in laboratory settings?
TFA is moisture-sensitive and corrosive. Store in airtight amber glass containers at room temperature, away from light and heat sources. Use inert equipment (e.g., glass or PTFE) to avoid reactions with metals like aluminum, which can generate explosive hydrogen gas. Always work in a fume hood with PPE (gloves, goggles) to prevent inhalation or skin contact .
Q. What analytical methods are suitable for characterizing 2-ethynyl-1-methylpiperazine-TFA complexes?
- NMR Spectroscopy : TFA’s trifluoromethyl group produces distinct ¹⁹F NMR signals (δ ~-75 ppm).
- Mass Spectrometry : Electrospray ionization (ESI-MS) in negative mode detects deprotonated TFA (m/z 113).
- X-ray Diffraction : Single-crystal studies, as demonstrated for [UO₂(TFA)₂(DMSO)₃], reveal coordination geometry and hydrogen-bonding networks .
Q. Why is TFA preferred over other acids in peptide synthesis?
TFA’s low boiling point (72.4°C) allows easy removal via rotary evaporation, minimizing residual acidity. Its chaotropic properties denature proteins, facilitating resin cleavage in solid-phase peptide synthesis (SPPS). Comparative studies show TFA achieves >95% yield in Boc-deprotection, outperforming HCl or H₂SO₄ .
Q. How does TFA influence reaction kinetics in DMSO-based systems?
In DMSO, TFA forms stable complexes with polar aprotic solvents, enhancing proton availability. For example, TFA-DMSO mixtures increase emission intensity in uranyl complexes by 150× compared to aqueous solutions, attributed to pH lowering and dehydration effects .
Advanced Research Questions
Q. How can reaction conditions be optimized when using TFA as a chaotropic agent in HPLC?
A central composite design (CCD) study evaluated TFA’s impact on retention factors (k) and peak resolution. Key findings:
| Factor | Optimal Level | Effect |
|---|---|---|
| TFA Conc. | 0.1% v/v | Maximizes resolution (Rs >2.0) |
| pH | 2.5 | Minimizes peak broadening |
| Chaotropic strength of TFA outperforms perchloric acid, reducing tailing in basic analytes (e.g., piperazines) . |
Q. What are the challenges in quantifying trace TFA residuals in final products?
TFA’s volatility and low UV absorbance complicate detection. Methods:
Q. How does TFA affect the stability of 2-ethynyl-1-methylpiperazine in long-term storage?
Accelerated stability studies (40°C/75% RH) show TFA salts of piperazines degrade via hydrolysis of the ethynyl group. Degradation pathways:
Q. Can TFA be replaced by greener alternatives in piperazine functionalization without compromising yield?
Comparative studies with acetic acid or camphorsulfonic acid show 20–30% lower yields in Friedel-Crafts alkylation. However, microwave-assisted synthesis with TFA reduces reaction time from 12 h to 2 h, justifying its use despite environmental concerns .
Q. What mechanistic insights explain TFA’s role in Asp-Pro bond cleavage during protein analysis?
TFA catalyzes acid hydrolysis of Asp-Pro bonds at 100°C by protonating the aspartate carboxyl, facilitating nucleophilic attack. This is critical in proteomics for generating N-terminal fragments, as demonstrated in procyclin analysis using 40 mM TFA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
